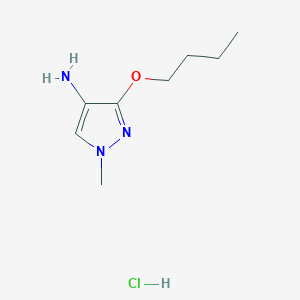
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C8H15ClN2O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 3-butoxy-1-methylpyrazole with hydrochloric acid. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but is generally completed within a few hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The process may include:
Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods can be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
化学反応の分析
Types of Reactions
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the butoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May produce oxides or hydroxyl derivatives.
Reduction: Can yield amines or other reduced forms.
Substitution: Results in various substituted pyrazole derivatives.
科学的研究の応用
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-Butoxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
類似化合物との比較
Similar Compounds
3-Methoxy-1-methylpyrazol-4-amine;hydrochloride: Similar in structure but with a methoxy group instead of a butoxy group.
1-Methyl-1H-pyrazol-4-amine: Lacks the butoxy group, making it less hydrophobic.
Uniqueness
3-Butoxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its butoxy group, which imparts specific chemical and physical properties
特性
CAS番号 |
1431967-97-3 |
|---|---|
分子式 |
C8H16ClN3O |
分子量 |
205.68 g/mol |
IUPAC名 |
3-butoxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3O.ClH/c1-3-4-5-12-8-7(9)6-11(2)10-8;/h6H,3-5,9H2,1-2H3;1H |
InChIキー |
BQFKFGODUJKZRF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=NN(C=C1N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



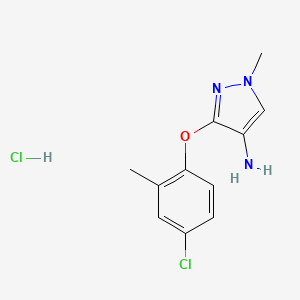
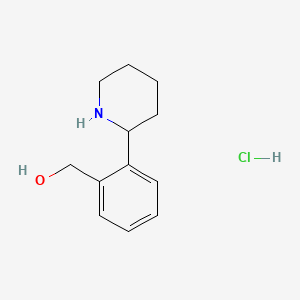
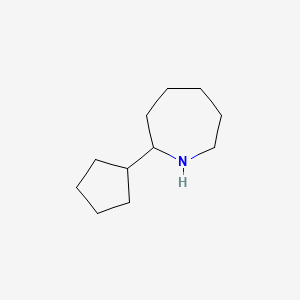


![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
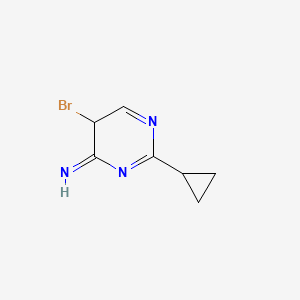


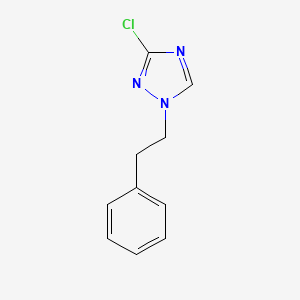
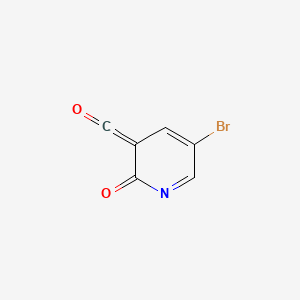
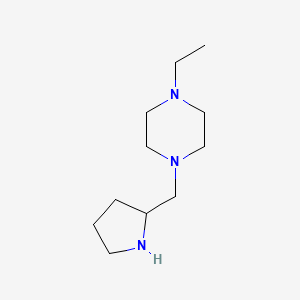
![(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-5-[(1E,3E,5E)-7-(2,4-dioxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]-3,4-dihydroxyoxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide](/img/structure/B12347977.png)
